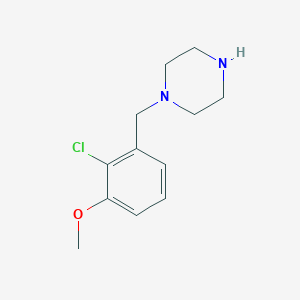
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is a synthetic organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a pyrrolidinone ring and an iodoacetamide group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-lactam.
Introduction of the Iodoacetamide Group: The iodoacetamide group is introduced via a nucleophilic substitution reaction, where an amine group reacts with iodoacetic acid or its derivatives.
Attachment to the Benzoate Moiety: The final step involves the esterification of the pyrrolidinone-iodoacetamide intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodoacetamide group to an amine or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate involves its interaction with specific molecular targets. The iodoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This covalent modification can affect various cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in structure but lack the iodoacetamide group.
Iodoacetamide: Contains the iodoacetamide group but lacks the pyrrolidinone and benzoate moieties.
Benzoate Esters: Similar benzoate structure but with different functional groups.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is unique due to the combination of the pyrrolidinone ring, iodoacetamide group, and benzoate moiety. This unique structure imparts specific reactivity and biological activity, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H10IN2O5- |
|---|---|
Peso molecular |
401.13 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-iodoacetyl)amino]benzoate |
InChI |
InChI=1S/C13H11IN2O5/c14-6-10(17)15-7-1-2-8(13(20)21)9(5-7)16-11(18)3-4-12(16)19/h1-2,5H,3-4,6H2,(H,15,17)(H,20,21)/p-1 |
Clave InChI |
LNUWOJBBTDACSD-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)NC(=O)CI)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)

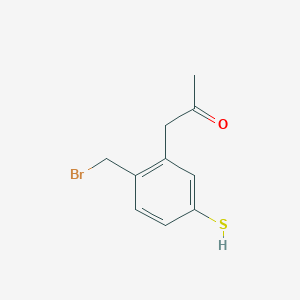
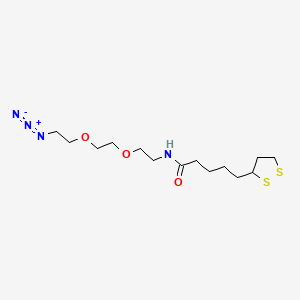
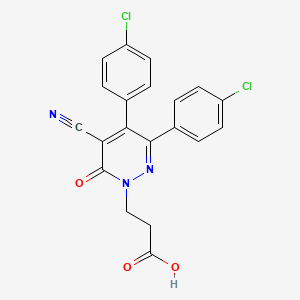
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
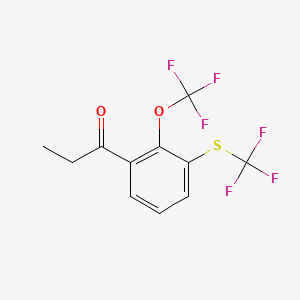
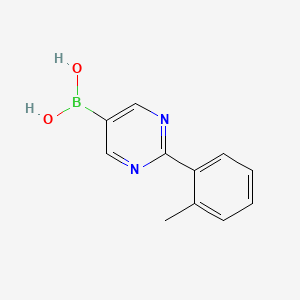
![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)



